4-Methylcyclohexanone oxime
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-Methylnonanoic acid, from 4-methylcyclohexanone involves several steps including condensation, dehydration, hydrogenation, oxidation, and decarboxylation. These processes highlight the compound's versatility and the intricate methodologies required for its transformation (Su An-qi, 2010).
Molecular Structure Analysis
Structural studies on derivatives of methylcyclohexanone, such as 1,2-oxazines derived from 3-methylcyclohexanone, provide insights into the molecular configurations and the effect of substituents on the compound's structure. Spectroscopic and diffractometric techniques have been pivotal in determining the cis fused ring conformations of these oxazines (M. T. Cocco et al., 1984).
Chemical Reactions and Properties
Chemical reactions involving 4-Methylcyclohexanone oxime, such as the Beckmann rearrangement, have been studied to understand the compound's reactivity. This includes the transformation of cyclohexanone oxime derivatives under various conditions, shedding light on the mechanisms and structural effects pivotal to these reactions (S. Yeoh et al., 2012).
Physical Properties Analysis
The conformational analysis of 4-hydroxycyclohexanone oxime and related compounds has been extensively studied using NMR spectroscopy. These studies provide valuable information on the free energy and molecular geometry, which are crucial for understanding the physical properties of the compound (W. Trager & A. C. Huitric, 1967).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity in oxidation reactions and its role in forming novel compounds through cycloaddition reactions, have been the subject of research. These studies highlight the compound's versatility and its potential for creating a variety of chemical structures (A. Atlamsani, J. Brégeault, & M. Ziyad, 1993).
Scientific Research Applications
Conformational Analysis and NMR Studies
Conformational Analysis of Cyclohexanone Oximes : Studies have investigated the conformational equilibrium of cyclohexanone oximes, including 4-Methylcyclohexanone oxime. These analyses are crucial for understanding the molecular geometry and steric effects in these compounds (Ribeiro & Abraham, 2002).
Methyl Substituent Effects on NMR Spectra : Research has also focused on how methyl substituents, like those in this compound, affect the carbon NMR spectra of cyclohexanone O-methyl oximes (Fraser, Dhawan, & Taymaz, 1978).
Structural and Stereochemical Analysis
Stereochemical Problems and Mass Spectrometry : The study of the fragmentation of O-methyl oximes of ketones, including methyl substituted cyclohexanones, offers insights into their structural and stereochemical properties (Sheikh, Liedtke, Duffield, & Djerassi, 1972).
X-ray Structural Analysis of Cyclohexanone Oxime Derivatives : X-ray studies have been conducted to understand the structural changes in cyclohexanone oxime derivatives, which can be related to this compound (Yeoh, Harris, Simons, & White, 2012).
Chemical and Catalytic Properties
Oxidation and Catalysis Studies : Research has been conducted on the oxidation of cyclohexanone derivatives, like 4-Methylcyclohexanone, in the presence of specific catalysts (Atlamsani, Brégeault, & Ziyad, 1993).
Competitive Hydrogenation Over Group VIII Metals : The hydrogenation of methylcyclohexanones, such as 4-Methylcyclohexanone, has been studied to understand the impact of substituents on catalysis (Tanaka, Takagi, Nomura, & Kobayashi, 1974).
Safety and Hazards
4-Methylcyclohexanone oxime is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
N-(4-methylcyclohexylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-2-4-7(8-9)5-3-6/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQARYSVUDNOHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284829 | |
Record name | 4-Methylcyclohexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4994-13-2 | |
Record name | 4-Methylcyclohexanone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylcyclohexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylcyclohexanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylcyclohexanone oxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8X5BD2HMZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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